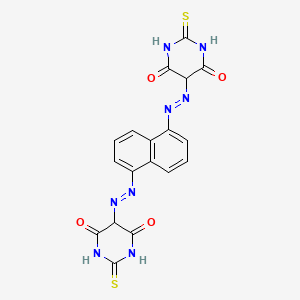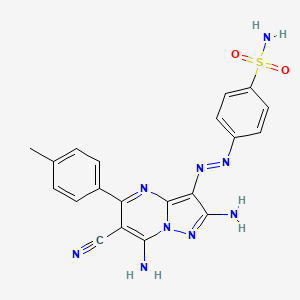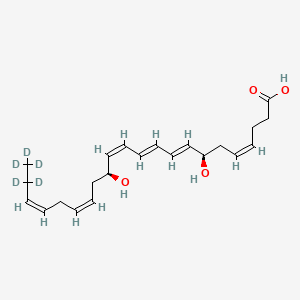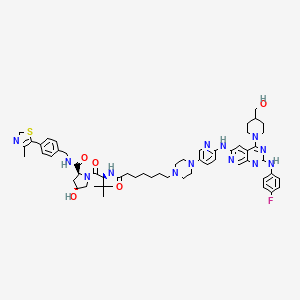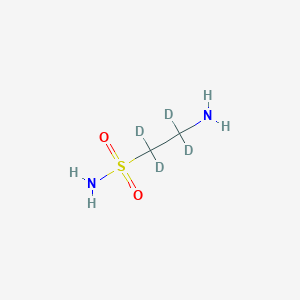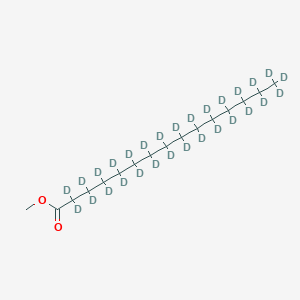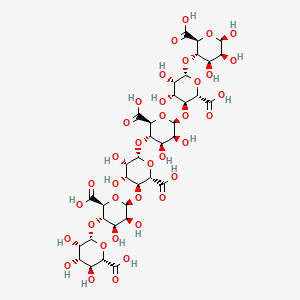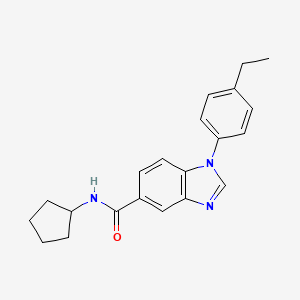
Sulthiame-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulthiame-d4 is a deuterated form of Sulthiame, a compound known for its use as an antiepileptic agent. This compound is chemically represented as C10H10D4N2O4S2 and has a molecular weight of 294.38 . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and drug metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Sulthiame-d4 would likely follow similar principles as those used in the synthesis of other deuterated compounds. This includes the use of specialized equipment and controlled environments to ensure the incorporation of deuterium atoms. The production process must also comply with regulatory standards to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulthiame-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Sulthiame-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of Sulthiame in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sulthiame.
Industry: Applied in the development of new drugs and therapeutic agents
Mechanism of Action
Sulthiame-d4, like Sulthiame, acts as a carbonic anhydrase inhibitor. This inhibition leads to a reduction in the availability of bicarbonate ions, which in turn affects the neuronal excitability and helps in controlling seizures. The molecular targets of this compound include carbonic anhydrase isoenzymes, which play a crucial role in the regulation of pH and ion balance in the brain .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of epilepsy and glaucoma.
Topiramate: An antiepileptic drug that also inhibits carbonic anhydrase but has a broader spectrum of action.
Zonisamide: A sulfonamide anticonvulsant that shares some structural similarities with Sulthiame.
Uniqueness of Sulthiame-d4
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for more precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .
Properties
Molecular Formula |
C10H14N2O4S2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D |
InChI Key |
HMHVCUVYZFYAJI-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCCCS2(=O)=O)[2H])[2H])S(=O)(=O)N)[2H] |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


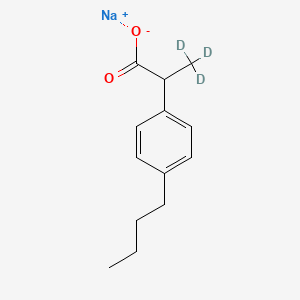
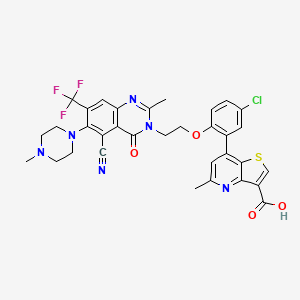
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
